molecular formula C10H11ClS B8029547 1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene

Cat. No.: B8029547
M. Wt: 198.71 g/mol
InChI Key: UYEAAVHXIHNNNH-UHFFFAOYSA-N
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Description

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene is an organic compound with the molecular formula C10H11ClS It is a chlorinated aromatic compound where a chlorine atom is substituted at the para position of a benzene ring, and a cyclopropylmethylsulfanyl group is attached to the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with cyclopropylmethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro compounds.

Scientific Research Applications

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methylbenzene: Similar structure but lacks the sulfanyl group.

    1-Chloro-4-ethylbenzene: Similar structure with an ethyl group instead of the cyclopropylmethylsulfanyl group.

    1-Chloro-4-(methylthio)benzene: Similar structure with a methylthio group instead of the cyclopropylmethylsulfanyl group.

Uniqueness

1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-4-(cyclopropylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEAAVHXIHNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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